molecular formula C11H11ClN2O2 B1408375 Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1434141-73-7

Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No. B1408375
M. Wt: 238.67 g/mol
InChI Key: VVARPNAJTYGWSI-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound that is part of the pyrrolo[2,3-b]pyridine family . This family of compounds is known for their inhibitory activity against human neutrophil elastase (HNE), a potent protease involved in various pathologies affecting the respiratory system .


Synthesis Analysis

The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The synthesis process is robust and has been used to synthesize a large number of similar compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo[2,3-b]pyridine scaffold . This scaffold is an isomer of indazoles, and the shift of the nitrogen from position 2 to position 7 influences the activity of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its inhibitory activity against HNE. The introduction of certain substituents at position 5 of the pyrrolo[2,3-b]pyridine scaffold is tolerated, with retention of HNE inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular weight of 118.1359 .

Scientific Research Applications

Antibacterial Activity

A study by Toja et al. (1986) synthesized a series of compounds from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, leading to the development of a compound with noted antibacterial activity in vitro. This suggests potential applications in developing new antibacterial agents (Toja et al., 1986).

Antihypertensive Activity

Kumar and Mashelker (2006) synthesized derivatives of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, which are expected to exhibit antihypertensive activity. This highlights the compound's potential use in cardiovascular disease research (Kumar & Mashelker, 2006).

Synthesis of Fluorinated Compounds

Wang et al. (2012) conducted research on the synthesis of Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives. This work is significant for the synthesis of related fluorinated fused heterocyclic compounds, important in various chemical and pharmaceutical applications (Wang et al., 2012).

Catalysis Research

Zhu et al. (2003) explored the use of Ethyl 2-methyl-2,3-butadienoate in phosphine-catalyzed annulation, leading to the formation of functionalized tetrahydropyridines. This research is important in the field of organic synthesis and catalysis (Zhu et al., 2003).

Future Directions

The future directions for this compound could involve further exploration of its inhibitory activity against HNE and potential applications in the treatment of respiratory diseases . Additionally, the robust synthesis methodology could be used to create a wide range of similar compounds with diverse functional groups .

properties

IUPAC Name

ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-6(2)8-10(14-9)7(12)4-5-13-8/h4-5,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVARPNAJTYGWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=NC=CC(=C2N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140761
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 7-chloro-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

CAS RN

1434141-73-7
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 7-chloro-3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 7-chloro-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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